(5E)-N-hydroxy-7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-imine
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Overview
Description
7,9,10-TRIMETHYL-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE OXIME is a complex organic compound with the molecular formula C18H18O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,10-TRIMETHYL-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE OXIME typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This involves the cyclization of precursor molecules under controlled conditions to form the benzo[c]furo[3,2-g]chromen core.
Introduction of Functional Groups: Methyl groups are introduced at the 7, 9, and 10 positions through alkylation reactions.
Oxime Formation: The final step involves the conversion of the ketone group to an oxime using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,9,10-TRIMETHYL-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime back to the ketone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically regenerates the ketone.
Scientific Research Applications
7,9,10-TRIMETHYL-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE OXIME has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7,9,10-TRIMETHYL-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE OXIME exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7,10-DIMETHYL-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE
- 9,10,11,12-TETRAHYDRO-5H-BENZOCBENZOFURO[3,2-G]CHROMEN-5-ONE
Uniqueness
7,9,10-TRIMETHYL-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE OXIME is unique due to its specific substitution pattern and the presence of the oxime functional group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(NE)-N-(7,9,10-trimethyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H19NO3/c1-9-11(3)21-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(19-20)22-17/h8,20H,4-7H2,1-3H3/b19-18+ |
InChI Key |
SWFGMXBBYDZOOD-VHEBQXMUSA-N |
Isomeric SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=C(CCCC4)/C(=N\O)/O3)C)C |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=C(CCCC4)C(=NO)O3)C)C |
Origin of Product |
United States |
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